Olomoucine

Description

inhibits protein P34CDC2

Properties

IUPAC Name |

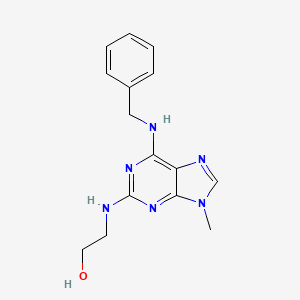

2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVPOLSIJWJJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144068 | |

| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Olomoucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101622-51-9 | |

| Record name | Olomoucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101622-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olomoucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101622519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olomoucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | olomoucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLOMOUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A839B2HYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Olomoucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 °C | |

| Record name | Olomoucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Olomoucine's Mechanism of Action on CDK2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of Olomoucine, a first-generation purine (B94841) analogue inhibitor, on Cyclin-Dependent Kinase 2 (CDK2). Olomoucine acts as an ATP-competitive inhibitor, targeting the kinase activity of CDK2 and thereby arresting the cell cycle at the G1/S and G2/M transitions.[1][2][3] This document details the quantitative inhibitory profile of Olomoucine, outlines the experimental protocols for its characterization, and provides visual representations of its interaction with the CDK2 signaling pathway.

Introduction to CDK2 and its Role in the Cell Cycle

Cyclin-Dependent Kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the progression of the cell cycle. The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is active during the S and G2 phases. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Olomoucine: A Competitive Inhibitor of CDK2

Olomoucine, a 2,6,9-trisubstituted purine, was one of the first identified small molecule inhibitors of CDKs.[4] Its mechanism of action is centered on its ability to compete with ATP for binding to the catalytic site of CDK2.[1][5][6] This competitive inhibition prevents the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb), thereby halting cell cycle progression.[7]

Quantitative Inhibitory Profile

The inhibitory potency of Olomoucine against various CDK-cyclin complexes and other kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this inhibition.

| Kinase Complex | IC50 (µM) | Reference |

| CDK2/Cyclin A | 7 | [5][8] |

| CDK2/Cyclin E | 7 | [5][8] |

| CDC2 (CDK1)/Cyclin B | 7 | [5][8] |

| CDK5/p35 | 3 | [5][8] |

| ERK1/p44 MAP Kinase | 25 | [5][8] |

| CDK7/Cyclin H | 0.45 | |

| CDK9/Cyclin T | 0.06 |

Table 1: In vitro inhibitory activity of Olomoucine against various protein kinases.

Signaling Pathway and Mechanism of Action

Olomoucine exerts its effect by directly interfering with the catalytic activity of the CDK2/Cyclin complexes. The following diagram illustrates the canonical CDK2 signaling pathway and the point of inhibition by Olomoucine.

References

- 1. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Olomoucine: A Technical Guide to its Chemical Structure, Mechanism, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Olomoucine, a first-generation purine (B94841) analogue recognized for its role as a cyclin-dependent kinase (CDK) inhibitor. We will delve into its chemical properties, mechanism of action, relevant signaling pathways, and the experimental protocols utilized for its characterization.

Chemical Structure and Properties

Olomoucine is a synthetic 9H-purine derivative.[1] Its chemical structure is defined by substitutions at the 2, 6, and 9 positions of the purine ring.[1][2][3] The systematic IUPAC name for Olomoucine is 2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈N₆O | [1][4] |

| Molecular Weight | 298.34 g/mol | [4] |

| CAS Number | 101622-51-9 | [1][4] |

| Appearance | White to off-white solid | [4] |

| SMILES | CN1C=NC2=C(NCC3=CC=CC=C3)N=C(NCCO)N=C12 | [4][5] |

Mechanism of Action

Olomoucine functions as an ATP-competitive inhibitor of several key protein kinases, most notably cyclin-dependent kinases (CDKs).[4][6][7] By binding to the ATP-binding site of these enzymes, Olomoucine prevents the transfer of phosphate (B84403) from ATP to target protein substrates, thereby interrupting the signaling cascades that drive cellular processes like cell cycle progression.[6]

2.1. Inhibitory Profile

Olomoucine exhibits inhibitory activity against a range of CDKs and other kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Target Kinase | IC₅₀ (µM) | Reference |

| CDK1/CDC2/cyclin B | 7.0 | [4][6][7] |

| CDK2/cyclin A | 7.0 | [4][6][7] |

| CDK2/cyclin E | 7.0 | [4][6][7] |

| CDK5/p35 | 3.0 | [4][6][7] |

| ERK1/p44 MAP kinase | 25.0 | [4][6][7] |

A related compound, Olomoucine II, shows different selectivity and higher potency against certain CDKs.[8][9][10]

2.2. Effects on Cell Proliferation

Olomoucine has been shown to inhibit the growth of various human cancer cell lines in a concentration-dependent manner.[11]

| Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |

| A-431 | SRB | 16.6 (GI₅₀) | [4] |

| A549 | CCK8 | 130 (IC₅₀) | [4] |

| HeLa S3 | Sulforhodamine B | 65 (GI₅₀) | [4] |

| K562 | Not Specified | 145 (IC₅₀) | [4] |

| KB 3-1 | Not Specified | 45 (EC₅₀) | [11] |

| MDA-MB-231 | Not Specified | 75 (EC₅₀) | [11] |

| Evsa-T | Not Specified | 85 (EC₅₀) | [11] |

Signaling Pathways

3.1. Cell Cycle Regulation

The primary pathway affected by Olomoucine is the cell cycle control system.[7] CDKs, in association with their regulatory cyclin partners, are the core drivers of cell cycle progression. By inhibiting CDK1 (CDC2) and CDK2, Olomoucine can arrest cells at the G1/S and G2/M transition points.[12] This leads to an accumulation of cells in the G1 and G2 phases of the cell cycle.[6][11][12]

3.2. Inflammatory Signaling

Olomoucine has also been shown to modulate inflammatory responses. Studies in RAW 264.7 macrophages demonstrated that it can inhibit the production of nitric oxide (NO) and other pro-inflammatory cytokines induced by lipopolysaccharide (LPS).[13] This effect is mediated, at least in part, through the down-regulation of the NF-κB (nuclear factor kappa B) signaling pathway.[13] Olomoucine treatment was found to reduce NF-κB reporter activity and decrease the transcription of inducible nitric oxide synthase (iNOS).[13]

Experimental Protocols

4.1. Synthesis of Olomoucine

The synthesis of Olomoucine and related N⁶,2,9-trisubstituted adenines has been described.[2][3] The general synthetic route involves the sequential substitution of a di-substituted purine starting material.

Key Synthetic Steps: [2]

-

Starting Material: The synthesis typically begins with 2,6-dichloropurine (B15474).

-

First Substitution (C6): Reaction of 2,6-dichloropurine with benzylamine (B48309) selectively substitutes the chlorine at the C6 position to yield 2-chloro-6-(benzylamino)purine.

-

Second Substitution (C2): The resulting compound is then reacted with 2-aminoethanol (ethanolamine) to replace the chlorine at the C2 position, forming 6-(benzylamino)-2-[(2-hydroxyethyl)amino]purine.

-

Third Substitution (N9): Finally, methylation at the N9 position is achieved using a methylating agent (e.g., a methyl halogenide) in the presence of a base like potassium carbonate in a solvent such as DMF. This step yields the final product, Olomoucine.

-

Purification: The final compound is purified using standard techniques such as extraction and column chromatography or crystallization.

4.2. Kinase Inhibition Assay (IC₅₀ Determination)

Determining the IC₅₀ value is crucial for characterizing any enzyme inhibitor. A common method is a radiometric assay using a radioactive ATP analogue.

General Protocol: [7]

-

Prepare Reagents:

-

Kinase Buffer: A buffered solution (e.g., Tris-HCl) containing MgCl₂, ATP, and any necessary co-factors.

-

Enzyme: Purified, active CDK/cyclin complex.

-

Substrate: A specific protein or peptide substrate for the kinase (e.g., Histone H1 for CDK1/cyclin B).

-

Radiolabeled ATP: [γ-³²P]ATP or [γ-³³P]ATP.

-

Inhibitor: Olomoucine, dissolved in a suitable solvent (e.g., DMSO), prepared in a serial dilution.

-

-

Reaction Setup:

-

In a microtiter plate, combine the kinase buffer, substrate, and varying concentrations of Olomoucine.

-

Initiate the kinase reaction by adding the CDK/cyclin enzyme and the radiolabeled ATP mixture.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the paper or filter extensively to remove unincorporated radioactive ATP.

-

Measure the amount of radioactivity incorporated into the substrate using a scintillation counter. The counts are directly proportional to kinase activity.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition (relative to a no-inhibitor control) against the logarithm of the Olomoucine concentration.

-

Fit the data to a dose-response curve (sigmoidal model) to calculate the IC₅₀ value, which is the concentration of Olomoucine required to inhibit 50% of the kinase activity.

-

Alternative, non-radioactive methods include luminescence-based assays (e.g., ADP-Glo™) that measure ADP production or antibody-based techniques like ELISA that detect the phosphorylated substrate.[7]

References

- 1. Olomoucine | C15H18N6O | CID 4592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Human Metabolome Database: Showing metabocard for Olomoucine (HMDB0035233) [hmdb.ca]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Olomoucine II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]

- 9. Synthesis and biological activity of olomoucine II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibitor of cyclin-dependent kinases, olomoucine II, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Olomoucine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Olomoucine, a purine (B94841) derivative, represents a seminal discovery in the field of cell cycle regulation and drug development. Identified as the first selective inhibitor of cyclin-dependent kinases (CDKs), its discovery paved the way for the development of a new class of potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of Olomoucine, tailored for researchers, scientists, and professionals in drug development. It details the mechanism of action, summarizes key quantitative data, and provides methodologies for essential experiments. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of Olomoucine's scientific journey and impact.

Discovery and History

The story of Olomoucine begins in the early 1990s at the Laboratory of Growth Regulators at Palacký University and the Institute of Experimental Botany in Olomouc, Czech Republic. A team of scientists, including Jaroslav Veselý and Miroslav Strnad, were investigating purine derivatives for their biological activities. Their research, rooted in the study of cytokinins (a class of plant hormones that are purine derivatives), led to the synthesis and screening of various N6,2,9-trisubstituted adenines.

In 1994, Veselý, Strnad, and their collaborators published a landmark paper in the European Journal of Biochemistry detailing the discovery of a compound they named Olomoucine.[1] This compound, chemically 2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine, was identified as a potent inhibitor of cyclin-dependent kinases.[1] This was a significant breakthrough, as CDKs had been recently identified as key regulators of the eukaryotic cell cycle, and no specific inhibitors were known at the time. The name "Olomoucine" is a direct reference to the city of Olomouc, where the discovery was made.

The initial research demonstrated that Olomoucine selectively inhibited a subset of CDKs, primarily CDC2 (CDK1)/cyclin B, CDK2/cyclin A, and CDK2/cyclin E, with IC50 values in the low micromolar range.[2][3] This selectivity was a crucial finding, as it suggested that specific phases of the cell cycle could be targeted. Subsequent research by various groups further characterized the cellular effects of Olomoucine, confirming its ability to arrest cells at the G1/S and G2/M transitions of the cell cycle.[4][5]

The discovery of Olomoucine spurred further research into purine-based CDK inhibitors, leading to the development of more potent and selective second-generation compounds, most notably Roscovitine (B1683857) (seliciclib) and later Olomoucine II.[6][7] These derivatives, developed through structure-activity relationship (SAR) studies, have been instrumental in both basic research and clinical investigations as potential anti-cancer and antiviral agents.[6]

Mechanism of Action

Olomoucine exerts its inhibitory effect on cyclin-dependent kinases through competitive inhibition of ATP binding.[1][2] The purine scaffold of Olomoucine mimics the adenine (B156593) ring of ATP, allowing it to fit into the ATP-binding pocket of the CDK catalytic subunit. By occupying this site, Olomoucine prevents the binding of ATP, which is the phosphate (B84403) donor for the kinase's phosphorylation of its substrates. This lack of phosphorylation of key cell cycle proteins, such as the Retinoblastoma protein (Rb), prevents the cell from progressing through the cell cycle checkpoints.

The crystal structure of CDK2 in complex with Olomoucine has provided detailed insights into this interaction, revealing the specific hydrogen bonds and hydrophobic interactions that contribute to its binding affinity and inhibitory activity.

Quantitative Data

The inhibitory activity of Olomoucine and its key derivatives against various cyclin-dependent kinases is summarized in the tables below. These IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and are a standard measure of inhibitor potency.

| Table 1: Inhibitory Activity of Olomoucine against CDKs and other Kinases | |

| Kinase | IC50 (µM) |

| CDC2 (CDK1)/cyclin B | 7[2][3] |

| CDK2/cyclin A | 7[2][3] |

| CDK2/cyclin E | 7[2][3] |

| CDK5/p35 | 3[2][3] |

| ERK1/p44 MAP kinase | 25[2][3] |

| CDK4/cyclin D1 | >1000[1] |

| CDK6/cyclin D3 | >150[1] |

| Table 2: Comparative Inhibitory Activity of Olomoucine and its Derivatives | |||

| Kinase | Olomoucine IC50 (µM) | Roscovitine IC50 (µM) | Olomoucine II IC50 (µM) |

| CDK1/cyclin B | 7 | ~0.65 | 7.6[8] |

| CDK2/cyclin A | 7 | ~0.7 | - |

| CDK2/cyclin E | 7 | ~0.7 | 0.1[8] |

| CDK5/p35 | 3 | ~0.2 | - |

| CDK7/cyclin H | - | - | 0.45[8] |

| CDK9/cyclin T | - | - | 0.06[8] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of Olomoucine.

In Vitro CDK Inhibition Assay (Histone H1 Kinase Assay)

This protocol is a generalized method based on the principles described in the early studies of Olomoucine.

Objective: To determine the in vitro inhibitory effect of Olomoucine on the activity of a specific cyclin-dependent kinase (e.g., CDK2/cyclin A).

Materials:

-

Purified active CDK2/cyclin A enzyme

-

Histone H1 (as substrate)

-

Olomoucine (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 10 µM ATP)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Phosphocellulose paper

-

Scintillation counter

-

Tris-HCl, pH 7.5

-

Phosphoric acid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, Histone H1, and the purified CDK2/cyclin A enzyme.

-

Inhibitor Addition: Add varying concentrations of Olomoucine (or DMSO as a vehicle control) to the reaction tubes.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction tubes at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

-

Washing: Wash the phosphocellulose papers extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated ³²P into the Histone H1 substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each Olomoucine concentration compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of Olomoucine on the cell cycle distribution of a cell line.

Objective: To determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with Olomoucine.

Materials:

-

Cell line of interest (e.g., a human cancer cell line)

-

Complete cell culture medium

-

Olomoucine (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed the cells in culture plates and allow them to attach and grow. Treat the cells with different concentrations of Olomoucine (and a DMSO vehicle control) for a specified period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and then collect them by centrifugation.

-

Washing: Wash the cell pellet with PBS.

-

Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., at ~617 nm).

-

Data Analysis: Generate a histogram of DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. The region between these two peaks represents the S phase. Quantify the percentage of cells in each phase using cell cycle analysis software.

Mandatory Visualizations

Signaling Pathway: CDK Regulation of the Cell Cycle and Olomoucine Inhibition

Caption: CDK-mediated cell cycle progression and points of inhibition by Olomoucine.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for determining the IC50 of Olomoucine using a kinase assay.

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for analyzing Olomoucine's effect on the cell cycle.

Conclusion

The discovery of Olomoucine marked a pivotal moment in cell cycle research and the development of targeted cancer therapies. As the first selective inhibitor of cyclin-dependent kinases, it provided a powerful tool to dissect the intricate mechanisms of cell cycle control. The journey from its origins in cytokinin research in Olomouc to its widespread use in laboratories worldwide highlights the importance of fundamental scientific inquiry. The subsequent development of more potent and selective derivatives like Roscovitine and Olomoucine II further underscores the lasting legacy of this foundational discovery. This technical guide provides a comprehensive resource for understanding the history, mechanism, and practical application of Olomoucine, empowering researchers to continue building upon this important scientific foundation.

References

- 1. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of olomoucine II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Olomoucine II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]

The In Vitro Biological Activity of Olomoucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucine is a purine (B94841) derivative recognized as a first-generation inhibitor of cyclin-dependent kinases (CDKs).[1][2] By acting as an ATP-competitive inhibitor, Olomoucine has become a valuable tool in cell cycle research and a reference compound in the development of more potent and selective CDK inhibitors.[1][3] This technical guide provides a comprehensive overview of the in vitro biological activity of Olomoucine, detailing its mechanism of action, effects on cellular processes, and the experimental protocols used for its characterization.

Mechanism of Action

Olomoucine exerts its biological effects primarily through the competitive inhibition of the ATP binding site on cyclin-dependent kinases.[3] This prevents the phosphorylation of target substrates, thereby interfering with the progression of the cell cycle.[1] Olomoucine exhibits inhibitory activity against several key CDKs involved in cell cycle regulation.

Caption: Mechanism of ATP-competitive CDK inhibition by Olomoucine.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of Olomoucine has been quantified against various kinases and in cellular proliferation assays across multiple cancer cell lines.

| Target Kinase | IC50 (µM) | Reference |

| CDK1/cyclin B | 7 | [3] |

| CDK2/cyclin A | 7 | [3][4] |

| CDK2/cyclin E | 7 | [3][4] |

| CDK5/p35 | 3 | [3][4] |

| ERK1/p44 MAP kinase | 25 | [3][4] |

| Cell Line | EC50 (µM) | Reference |

| KB 3-1 | 45 | [5] |

| MDA-MB-231 | 75 | [5] |

| Evsa-T | 85 | [5] |

Core Biological Activities and Signaling Pathways

Cell Cycle Regulation

Olomoucine is known to induce cell cycle arrest at the G1/S and G2/M transitions.[6] By inhibiting CDK1 and CDK2, Olomoucine prevents the phosphorylation of proteins essential for progression through these critical checkpoints.[1] Studies have shown that treatment of cancer cells with Olomoucine leads to an accumulation of cells in the G1 phase.[5]

Caption: Key cell cycle transitions targeted by Olomoucine.

Induction of Apoptosis

In addition to cell cycle arrest, Olomoucine can induce apoptosis in various cancer cell lines, including human leukemia (HL-60) cells and neuroblastoma cell lines.[7][8][9] The pro-apoptotic effect is often observed at higher concentrations of the compound.[7] Flow cytometric analysis has been a key method to quantify the apoptotic cell population following Olomoucine treatment.[7]

Modulation of NF-κB Signaling

Olomoucine has been shown to reduce lipopolysaccharide (LPS)-induced inflammatory responses by down-regulating the nuclear factor kappa B (NF-κB) signaling pathway.[10] In macrophage cell lines, Olomoucine treatment leads to a decrease in NF-κB reporter activity and reduces the expression of the p65 subunit of NF-κB.[10] This anti-inflammatory activity occurs through the inhibition of NF-κB activation and subsequent expression of pro-inflammatory genes like iNOS.[10]

Caption: Olomoucine's modulation of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Olomoucine's in vitro activity.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Olomoucine on CDK activity.

Materials:

-

Recombinant human CDK/cyclin enzyme (e.g., CDK2/Cyclin A)

-

Peptide substrate (e.g., Histone H1)

-

ATP

-

Olomoucine stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Olomoucine in the kinase assay buffer.

-

In a 384-well plate, add the diluted Olomoucine, the recombinant CDK/cyclin enzyme, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol (e.g., by quantifying the amount of ADP produced).

-

Calculate the percent inhibition for each Olomoucine concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of Olomoucine on the proliferation of cancer cell lines.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Olomoucine stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Olomoucine in complete cell culture medium.

-

Remove the old medium and replace it with the medium containing various concentrations of Olomoucine or a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population after treatment with Olomoucine.

Materials:

-

Cells treated with Olomoucine

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol (B145695)

-

Staining buffer (PBS with 100 µg/mL RNase A and 50 µg/mL Propidium (B1200493) Iodide)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells.

-

Wash the cells with PBS and resuspend the cell pellet.

-

While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least two hours for fixation.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the staining buffer.

-

Incubate the cells in the dark at 4°C overnight.

-

Acquire the data on a flow cytometer, measuring the fluorescence intensity of the propidium iodide.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. The inhibitor of cyclin-dependent kinases, olomoucine II, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repositori.udl.cat [repositori.udl.cat]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

Olomoucine: A Technical Guide to a First-Generation Cell Cycle Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucine, a substituted purine (B94841) analog, is a first-generation cell cycle inhibitor that has been instrumental in the study of cell cycle regulation. Identified as 2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine, it functions primarily by inhibiting the activity of key enzymes called cyclin-dependent kinases (CDKs).[1] These kinases are central regulators of cell cycle progression, making them a prime target for anti-cancer therapies and cell biology research. Olomoucine acts as a competitive inhibitor at the ATP-binding site of these kinases, thereby blocking the phosphorylation events necessary for cells to transition through the different phases of the cell cycle.[1][2] Its ability to arrest cells at specific checkpoints, primarily the G1/S and G2/M transitions, has made it a valuable tool for synchronizing cell populations and dissecting the molecular machinery of cell division.[1][3]

Mechanism of Action

Olomoucine exerts its inhibitory effects by competing with ATP for binding to the catalytic subunit of cyclin-dependent kinases.[1][2] The crystal structure of CDK2 complexed with olomoucine confirms that the inhibitor binds directly to the ATP-binding pocket.[4] This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to the target protein substrates of the CDK/cyclin complex, thereby halting the downstream signaling required for cell cycle progression.

The specificity of olomoucine is not absolute, but it shows preferential inhibition of several key cell cycle kinases, including CDK1 (also known as CDC2), CDK2, and CDK5.[2][5] It also demonstrates inhibitory activity against ERK1/MAP kinase, though at a higher concentration.[2][5] This profile of activity is responsible for its characteristic effects on cell cycle checkpoints. Inhibition of CDK2/cyclin E and CDK2/cyclin A complexes leads to arrest at the G1/S boundary, while inhibition of CDK1/cyclin B blocks the entry into mitosis (G2/M transition).[1][4]

Data Presentation: Quantitative Analysis

The inhibitory activity of olomoucine has been quantified against various kinases and its anti-proliferative effects have been measured in numerous cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of Olomoucine against Various Kinases

| Kinase Target | Cyclin Partner | IC50 Value (µM) | Reference(s) |

| CDK1 (CDC2) | Cyclin B | 7 | [2][4][5] |

| CDK2 | Cyclin A | 7 | [2][4][5] |

| CDK2 | Cyclin E | 7 | [2][5] |

| CDK5 | p35 | 3 | [2][5] |

| ERK1/p44 MAP Kinase | - | 25 | [2][5] |

Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 2: Anti-proliferative Activity (EC50/GI50) of Olomoucine in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50/GI50 Value (µM) | Reference(s) |

| KB 3-1 | Cervical Carcinoma | 45 | [6] |

| MDA-MB-231 | Breast Cancer | 75 | [6] |

| Evsa-T | Breast Cancer | 85 | [6] |

| A-431 | Skin Carcinoma | 16.6 | [5] |

| A549 | Lung Carcinoma | 130 | [5] |

Note: EC50 (Effective Concentration 50) or GI50 (Growth Inhibition 50) is the concentration of a drug that induces a response halfway between the baseline and maximum.

Effects on Cell Cycle Progression

Olomoucine treatment leads to a dose-dependent arrest of cells at two major cell cycle checkpoints: the G1 to S phase transition and the G2 to M phase transition.[1][3][7] This is consistent with its primary targets, CDK2 and CDK1, respectively. In various cell lines, including non-small cell lung cancer (MR65) and neuroblastoma (CHP-212), olomoucine has been shown to inhibit the G1/S and G2/M transitions in a dose-dependent manner.[7][8] Furthermore, progression through the S-phase is also inhibited.[7][8]

At higher concentrations (e.g., 200 µM), olomoucine can induce a complete cell cycle block, which is often followed by the onset of apoptosis.[7][8] The induction of apoptosis is a common outcome for cells that are unable to resolve cell cycle arrest. The combination of olomoucine with other agents like gamma-irradiation has been shown to enhance G2 arrest and apoptosis in certain cancer cells.[9][10]

Signaling Pathways

The primary signaling pathway disrupted by olomoucine is the core cell cycle machinery regulated by CDK/cyclin complexes. By inhibiting CDK2, olomoucine prevents the phosphorylation of the Retinoblastoma protein (pRb).[6][11] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. By inhibiting CDK1, olomoucine blocks the phosphorylation of numerous substrates required for chromatin condensation, nuclear envelope breakdown, and spindle formation, thus preventing entry into mitosis.

Recent studies also suggest crosstalk between cell cycle regulation and other pathways. For instance, olomoucine has been shown to reduce lipopolysaccharide-induced inflammatory responses by down-regulating NF-κB activation, suggesting a link between cell cycle progression and inflammatory signaling.[12]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of a cell population following olomoucine treatment using propidium (B1200493) iodide (PI) staining.

Methodology:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they remain in the exponential growth phase throughout the experiment. Allow cells to adhere overnight.

-

Treatment: Treat cells with various concentrations of olomoucine (e.g., 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a desired time period (e.g., 24 hours).

-

Cell Harvesting: Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Collect cells by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The G1, S, and G2/M populations can be quantified based on the fluorescence intensity.

In Vitro Kinase Assay

This protocol provides a general workflow for determining the IC50 value of olomoucine against a specific CDK.

Methodology:

-

Preparation: Prepare a reaction buffer containing appropriate salts, DTT, and MgCl2.

-

Reaction Setup: In a microplate, add the purified active CDK/cyclin enzyme complex, a known substrate (e.g., Histone H1), and varying concentrations of olomoucine.

-

Initiation: Start the reaction by adding ATP (often radiolabeled [γ-32P]ATP).

-

Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Termination & Detection: Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper). Measure the incorporation of the phosphate into the substrate using an appropriate method (e.g., autoradiography, scintillation counting).

-

Data Analysis: Plot the enzyme activity against the olomoucine concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]

Western Blotting for Cell Cycle Proteins

This protocol is used to assess the levels and phosphorylation status of key cell cycle proteins after olomoucine treatment.

Methodology:

-

Cell Lysis: Treat cells as described in the flow cytometry protocol. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-pRb, anti-CDK1) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system. Analyze changes in protein levels or phosphorylation status relative to a loading control (e.g., β-actin or GAPDH).

References

- 1. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclin-dependent kinase (CDK) inhibitor olomoucine enhances gamma-irradiation-induced apoptosis and cell cycle arrest in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Early Research into Olomoucine's Effects on Cancer Cells

This technical guide provides a comprehensive overview of the foundational research on Olomoucine, a first-generation inhibitor of cyclin-dependent kinases (CDKs), and its effects on cancer cells. Olomoucine, a substituted purine (B94841) analog, was one of the earliest compounds identified to selectively inhibit CDKs, making it a pivotal tool in understanding the cell cycle and a precursor for the development of more potent and specific anti-cancer therapeutics.[1][2] This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols from seminal studies, and provides visual representations of its biological impact.

Mechanism of Action

Olomoucine functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of several key cyclin-dependent kinases.[3][4] By occupying this site, it prevents the phosphorylation of substrate proteins that are crucial for cell cycle progression. Early studies identified its primary targets as CDC2 (CDK1)/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and the brain-specific CDK5/p35 kinase.[4][5] Its inhibitory action on these kinases leads to arrests at critical cell cycle checkpoints, primarily the G1/S and G2/M transitions, thereby halting cell proliferation.[3]

Quantitative Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of Olomoucine against various CDK complexes and its growth-inhibitory effects on a range of human cancer cell lines as determined in early studies.

Table 1: Olomoucine IC50 Values for Cyclin-Dependent Kinases

| Kinase Complex | IC50 (µM) | References |

| CDC2/cyclin B | 7 | [4][5] |

| CDK2/cyclin A | 7 | [4][5] |

| CDK2/cyclin E | 7 | [4][5] |

| CDK5/p35 | 3 | [4][5] |

| ERK1/p44 MAP Kinase | 25 | [4][5] |

Table 2: Olomoucine Antiproliferative IC50 Values in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | References |

| KB 3-1 | Oral Carcinoma | 45 | [6] |

| MDA-MB-231 | Breast Cancer | 75 | [6] |

| Evsa-T | Breast Cancer | 85 | [6] |

| Human Melanoma | Melanoma | 82.30 | [5] |

Core Cellular Effects

Early research on Olomoucine elucidated its significant impact on cancer cell biology, primarily through the induction of cell cycle arrest and apoptosis.

3.1. Cell Cycle Arrest

A consistent finding across numerous early studies was Olomoucine's ability to halt cell cycle progression.

-

G1 and G2 Arrest: Treatment of various cancer cell lines, including non-small cell lung cancer (MR65) and T lymphocytes (CTLL-2), resulted in arrests at both the G1/S and G2/M boundaries.[3] In exponentially growing KB 3-1 cells, a 24-hour incubation led to a significant increase in the proportion of cells in the G1 phase.[6] Similarly, studies on HeLa and HL-60 cells showed that higher doses of Olomoucine led to a decrease in the number of G1-phase cells, accompanied by an accumulation of cells in the G2 phase.[7]

-

Inhibition of DNA Synthesis: Olomoucine was found to rapidly inhibit the incorporation of [3H]thymidine into cellular DNA.[6] This effect was attributed, at least in part, to a reduction in the cellular uptake of thymidine.[6]

3.2. Induction of Apoptosis

Beyond cytostatic effects, Olomoucine was shown to be a pro-apoptotic agent in certain cancer cell types.

-

Cell Line Specificity: The pro-apoptotic effect of Olomoucine was particularly pronounced in human HL-60 leukemia cells, where higher concentrations led to an increase in the hypoploid cell population, a characteristic feature of apoptosis.[7][8] This effect was less potent in HeLa cervical carcinoma cells, suggesting a degree of cell-type specificity in its action.[7]

-

Synergistic Effects: The apoptotic potential of Olomoucine could be significantly enhanced when used in combination with other agents. It was shown to synergize with Farnesyltransferase Inhibitors (FTI) to dramatically increase apoptosis in HL-60 and LNCaP prostate cancer cells.[9] Furthermore, when combined with gamma-irradiation in Raji cells (Burkitt's lymphoma), Olomoucine enhanced the G2 arrest and decreased cell survival.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in early Olomoucine research.

4.1. Cell Culture and Proliferation Assay

-

Objective: To determine the antiproliferative effect of Olomoucine on cancer cells.

-

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., HeLa, HL-60, KB 3-1) were seeded in appropriate culture vessels and allowed to adhere overnight in a standard culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, incubated at 37°C in a humidified 5% CO2 atmosphere.[6][7]

-

Treatment: A stock solution of Olomoucine in DMSO was diluted to various final concentrations in the culture medium. Cells were continuously exposed to these concentrations for specified durations (e.g., 24, 48, or 72 hours).[7]

-

Cell Viability Determination: The number of viable cells was determined using the trypan blue exclusion method. Cells were harvested, stained with trypan blue, and counted using a hemocytometer. The percentage of viable (unstained) cells relative to the total cell count was calculated.

-

Data Analysis: The concentration of Olomoucine that inhibited cell growth by 50% (EC50 or IC50) was calculated from dose-response curves.[6]

-

4.2. Cell Cycle Analysis via Flow Cytometry

-

Objective: To analyze the distribution of cells in different phases of the cell cycle following Olomoucine treatment.

-

Methodology:

-

Cell Treatment: Cells were treated with various concentrations of Olomoucine or vehicle (DMSO) for a defined period (e.g., 24 hours).[7]

-

Cell Harvesting and Fixation: Adherent cells were trypsinized, and suspension cells were collected by centrifugation. The cells were washed with ice-cold Phosphate-Buffered Saline (PBS) and then fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: Fixed cells were centrifuged, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of individual cells was analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: The resulting DNA content histograms were analyzed using cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Apoptotic cells with fractional DNA content appear as a "sub-G1" peak.[7]

-

4.3. In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of Olomoucine on specific CDK complexes.

-

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A) were diluted in a kinase assay buffer. A suitable substrate, such as Histone H1 peptide, was prepared in the same buffer.

-

Inhibitor Preparation: Olomoucine was serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The reaction was initiated by mixing the kinase, substrate, Olomoucine (or DMSO control), and [γ-³²P]ATP in the assay buffer. The mixture was incubated at 30°C for a specified time (e.g., 15-30 minutes).

-

Reaction Termination and Detection: The reaction was stopped by spotting the mixture onto phosphocellulose paper filters. The filters were washed extensively to remove unincorporated [γ-³²P]ATP. The amount of radioactive phosphate (B84403) incorporated into the substrate (Histone H1) was quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase activity inhibition was plotted against the Olomoucine concentration, and the IC50 value was determined by fitting the data to a dose-response curve.

-

Mandatory Visualizations

Diagram 1: Olomoucine's Mechanism of Cell Cycle Inhibition

Caption: Olomoucine inhibits CDK1 and CDK2, blocking G1/S and G2/M transitions.

Diagram 2: Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after Olomoucine treatment.

Diagram 3: In Vitro Kinase Inhibition Assay Workflow

Caption: Workflow for determining the IC50 of Olomoucine against CDK targets.

References

- 1. Olomoucine | C15H18N6O | CID 4592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cdk inhibitors, roscovitine and olomoucine, synergize with farnesyltransferase inhibitor (FTI) to induce efficient apoptosis of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclin-dependent kinase (CDK) inhibitor olomoucine enhances gamma-irradiation-induced apoptosis and cell cycle arrest in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Olomoucine: A Technical Guide to a Purine Analog CDK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Olomoucine, a first-generation purine (B94841) analog and selective inhibitor of cyclin-dependent kinases (CDKs). This document details its structure, mechanism of action, effects on key signaling pathways, and relevant experimental protocols, serving as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Core Structure and Mechanism of Action

Olomoucine, with the chemical formula C₁₅H₁₈N₆O, is a synthetic purine derivative.[1] Its structure is characterized by substitutions at the C2, N6, and N9 positions of the purine ring. This structural configuration allows it to function as an ATP-competitive inhibitor of several cyclin-dependent kinases.[1] By binding to the ATP-binding pocket of CDKs, Olomoucine prevents the phosphorylation of substrate proteins that are crucial for cell cycle progression.[2][3]

The primary targets of Olomoucine are the key regulators of the cell cycle, leading to cell cycle arrest at the G1/S and G2/M transitions.[2][4] This inhibition of cell cycle progression forms the basis of its anti-proliferative and potential therapeutic effects.

Quantitative Data: Inhibitory Activity

The inhibitory potency of Olomoucine and its key derivatives, Roscovitine and Olomoucine II, against various CDK/cyclin complexes is summarized below. The half-maximal inhibitory concentration (IC50) values highlight the evolution of potency with structural modifications.

| Compound | Target Kinase | IC50 (µM) |

| Olomoucine | CDC2/cyclin B | 7[1] |

| Cdk2/cyclin A | 7[1] | |

| Cdk2/cyclin E | 7[1] | |

| CDK5/p35 | 3[1] | |

| ERK1/p44 MAP kinase | 25[1] | |

| Roscovitine | CDK1/cyclin B | 0.7[3] |

| CDK2/cyclin A | 0.7[3] | |

| CDK2/cyclin E | 0.7[3] | |

| CDK5/p25 | 0.2 | |

| CDK7/cyclin H | 0.9 | |

| CDK9/cyclin T1 | 0.4 | |

| Olomoucine II | CDK1/cyclin B | 7.6 |

| CDK2/cyclin E | 0.1 | |

| CDK4/cyclin D1 | 19.8 | |

| CDK7/cyclin H | 0.45 | |

| CDK9/cyclin T | 0.06 |

Signaling Pathways Modulated by Olomoucine

Olomoucine's primary mechanism of action involves the direct inhibition of CDKs, which has downstream consequences on several critical signaling pathways that regulate cell proliferation, survival, and inflammation.

Cell Cycle Regulation

By inhibiting CDK1 and CDK2, Olomoucine effectively halts the cell cycle at two major checkpoints: the G1/S transition and the G2/M transition.[2][4] This arrest prevents the cell from entering the DNA synthesis (S) phase and mitosis (M) phase, thereby inhibiting cell division.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

Olomoucine's Pivotal Role in the G1/S Phase Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of Olomoucine as a potent inhibitor of the G1/S phase transition of the cell cycle. Olomoucine, a purine (B94841) analogue, has been instrumental in dissecting the molecular machinery that governs this crucial checkpoint, making it a valuable tool in cancer research and drug development. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

Olomoucine exerts its biological effects primarily through the competitive inhibition of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. It specifically targets CDK2, a kinase essential for the transition from the G1 (first gap) phase to the S (synthesis) phase. By binding to the ATP-binding pocket of CDK2, Olomoucine prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).

In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA replication and S-phase entry. The inhibition of CDK2 by Olomoucine maintains Rb in its active, hypophosphorylated form, leading to a robust cell cycle arrest at the G1/S checkpoint.[1][2][3][4]

Quantitative Data on Olomoucine's Efficacy

The potency of Olomoucine in inhibiting cell cycle progression and specific kinases has been quantified across various cell lines and in vitro assays. The following tables summarize key inhibitory and effective concentrations.

Table 1: Half-maximal Inhibitory Concentration (IC50) of Olomoucine against Key Kinases

| Kinase Complex | IC50 (µM) |

| CDC2/cyclin B | 7 |

| Cdk2/cyclin A | 7 |

| Cdk2/cyclin E | 7 |

| CDK/p35 | 3 |

| ERK1/p44 MAP kinase | 25 |

Data sourced from MedchemExpress.[5]

Table 2: Half-maximal Effective Concentration (EC50) of Olomoucine for Growth Inhibition in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) |

| KB 3-1 | Cervical Carcinoma | 45 |

| MDA-MB-231 | Breast Adenocarcinoma | 75 |

| Evsa-T | Breast Carcinoma | 85 |

Data sourced from a study on human cancer cell lines.[3]

Table 3: Effective Concentrations of Olomoucine for G1/S Arrest

| Cell Line | Cell Type | Concentration for G1/S Arrest (µM) |

| MR65 | Non-small cell lung cancer | 10 - 200 (dose-dependent) |

| CHP-212 | Neuroblastoma | 10 - 200 (dose-dependent) |

| RAW264.7 | Murine Macrophage | 75 |

Data compiled from various studies.[2][4][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of Olomoucine and the experimental procedures used to study its effects, the following diagrams have been generated using the DOT language.

Signaling Pathway of Olomoucine-Induced G1/S Arrest

References

- 1. The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Neuroprotective Potential of Olomoucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olomoucine, a purine-based inhibitor of cyclin-dependent kinases (CDKs), has emerged as a compound of significant interest in the field of neuroprotection. Initial studies have demonstrated its ability to mitigate neuronal cell death and inflammation in a variety of preclinical models of neurological injury and disease. This technical guide provides an in-depth overview of the foundational research on Olomoucine's neuroprotective properties, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

Neurodegenerative diseases and acute neurological injuries are characterized by complex pathological cascades that include excitotoxicity, oxidative stress, inflammation, and apoptosis. A growing body of evidence suggests that the aberrant re-activation of cell cycle machinery in post-mitotic neurons plays a crucial role in orchestrating these detrimental processes. Olomoucine, by targeting key CDKs, offers a therapeutic strategy to interrupt these pathological cycles. This document synthesizes the early evidence supporting the neuroprotective effects of Olomoucine.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the key quantitative findings from initial studies on Olomoucine's neuroprotective effects in various in vitro and in vivo models.

Table 1: In Vitro Neuroprotection Data for Olomoucine

| Model System | Insult | Outcome Measured | Olomoucine Concentration | Result | Citation |

| Neuronally Differentiated PC12 Cells | Camptothecin (B557342) (10 µM) | Cell Survival | 200 µM | Significant prevention of cell death | [1] |

| Rat Sympathetic Neurons | Camptothecin (10 µM) | Inhibition of Cell Death | IC50: 50 µM | Dose-dependent inhibition of apoptosis | [1][2] |

| Rat Primary Cortical Neurons | Etoposide (50 µM) | LDH Release | Not Specified | 51% reduction in LDH release | [3] |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | iNOS Promoter Activity | Not Specified | ~50% suppression of LPS-induced activity | [4] |

Table 2: In Vivo Neuroprotection Data for Olomoucine

| Animal Model | Injury Model | Treatment Protocol | Outcome Measured | Result | Citation |

| Rat | Spinal Cord Injury (Hemisection) | Intraperitoneal injection 30 min post-injury | Locomotor Function (SBS Score) | Significant improvement 2 weeks post-injury | [5] |

| Rat | Spinal Cord Injury | Single injection 1h post-SCI | Glial Fibrillary Acidic Protein (GFAP) Expression | Significantly attenuated increase at 1, 2, and 4 weeks | [6] |

| Rat | Photothrombotic Stroke | 5 mg/kg at 1h and 24h post-stroke | Skilled Reaching Test | Substantially improved recovery | [7][8] |

Experimental Protocols

In Vitro Model of Camptothecin-Induced Neuronal Apoptosis

This protocol describes the induction of apoptosis in primary neuronal cultures using the topoisomerase inhibitor camptothecin and the assessment of Olomoucine's protective effects.

Materials:

-

Primary cultures of neonatal rat superior cervical ganglion neurons

-

Nerve Growth Factor (NGF)

-

Camptothecin (10 µM)

-

Olomoucine (various concentrations for IC50 determination)

-

Iso-olomoucine (inactive analog for control)

-

Cell culture medium and supplements

-

Microscopy equipment for cell morphology assessment

-

Reagents for cell viability assays (e.g., MTT or LDH assay)

-

TUNEL assay kit for apoptosis detection

Procedure:

-

Cell Culture: Primary cultures of neonatal rat superior cervical ganglion neurons are grown in the presence of NGF for 3 days before drug treatment.[1]

-

Induction of Apoptosis: Replicate cultures are treated with 10 µM camptothecin to induce apoptosis.[1][9]

-

Olomoucine Treatment: Concurrently with camptothecin, different concentrations of Olomoucine (e.g., ranging from 10 µM to 200 µM) are added to the cultures. A control group with the inactive analog, iso-olomoucine (200 µM), is also included.[1]

-

Assessment of Cell Viability: At various time points (e.g., 24, 48, 72 hours), cell survival is quantified by counting the number of viable neurons relative to the initial number at the time of drug addition.[1] Morphological changes, such as neurite retraction and cell body condensation, are observed under a phase-contrast microscope.

-

Apoptosis Confirmation (TUNEL Assay): To confirm that cell death is apoptotic, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is performed according to the manufacturer's protocol to detect DNA fragmentation.[10]

In Vivo Model of Spinal Cord Injury in Rats

This protocol outlines the procedure for inducing a spinal cord injury in rats and evaluating the neuroprotective and functional recovery effects of Olomoucine.

Materials:

-

Sprague-Dawley rats

-

Anesthetics

-

Surgical instruments for laminectomy

-

Spinal cord impactor device

-

Olomoucine solution

-

Dimethyl sulfoxide (B87167) (DMSO) solution (vehicle control)

-

Modified Gale Combined Behavioral Scoring (SBS) for locomotor function assessment

-

Reagents for immunohistochemistry (e.g., antibodies against GFAP, GAP-43, CSPG)

-

Western blot reagents

Procedure:

-

Animal Groups: Forty-five Sprague-Dawley rats are randomly divided into three groups: SCI group (hemisection and DMSO injection), SCI + Olomoucine group (hemisection and Olomoucine injection), and a sham operation group (laminectomy without hemisection and DMSO injection).[5]

-

Spinal Cord Injury: A laminectomy is performed to expose the spinal cord. A hemisection injury is then created.[5]

-

Olomoucine Administration: Thirty minutes after the SCI, the SCI + Olomoucine group receives an intraperitoneal injection of Olomoucine solution. The SCI and sham groups receive the vehicle (DMSO).[5]

-

Functional Assessment: The locomotion function of the hindlimbs is assessed using the modified Gale Combined Behavioral Scoring (SBS) at 1 day, and 1, 2, 4, 6, and 8 weeks post-operation.[5]

-

Histological and Molecular Analysis: At 3 days post-operation, spinal cord segments from a subset of animals in each group are harvested for Western blot analysis of cell cycle-related proteins. At 4 weeks, spinal cord tissue is collected for histological examination and immunofluorescence staining to assess the expression of GFAP (a marker for astrocytes and glial scar formation), GAP-43 (a marker for axonal regeneration), and chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs, inhibitors of axonal growth).[5]

Signaling Pathways and Experimental Workflows

Olomoucine's Inhibition of Inflammatory Signaling in Microglia

Olomoucine has been shown to suppress the inflammatory response in microglia, in part by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of pro-inflammatory gene expression.

Caption: Olomoucine inhibits CDKs, which may modulate IKK activation, preventing NF-κB translocation.

Experimental Workflow for Assessing Neuroprotection in Vitro

This diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound like Olomoucine against an apoptotic insult in a neuronal cell culture model.

Caption: A streamlined workflow for testing the neuroprotective efficacy of Olomoucine in vitro.

Olomoucine's Role in Mitigating Mitochondrial-Mediated Apoptosis in Microglia

In microglial cells, Olomoucine has been found to down-regulate the pro-apoptotic protein BNIP3, thereby preventing mitochondrial disruption and subsequent cell death.

Caption: Olomoucine down-regulates BNIP3, preventing mitochondrial dysfunction and apoptosis.

Conclusion

The initial studies on Olomoucine provide compelling evidence for its neuroprotective properties across various models of neuronal injury and inflammation. By inhibiting cyclin-dependent kinases, Olomoucine can interrupt pathological cell cycle re-entry in neurons and suppress detrimental inflammatory responses in glial cells. The quantitative data and experimental protocols outlined in this guide serve as a foundational resource for further research and development of Olomoucine and related CDK inhibitors as potential therapeutics for a range of neurological disorders. Future investigations should focus on elucidating the precise molecular targets of Olomoucine in different neuronal and glial populations and on optimizing its therapeutic window and delivery to the central nervous system.

References

- 1. G1/S Cell Cycle Blockers and Inhibitors of Cyclin-Dependent Kinases Suppress Camptothecin-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G1/S Cell Cycle Blockers and Inhibitors of Cyclin-Dependent Kinases Suppress Camptothecin-Induced Neuronal Apoptosis | Journal of Neuroscience [jneurosci.org]

- 3. Cell cycle inhibition provides neuroprotection and reduces glial proliferation and scar formation after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. [Effects of cyclin dependent protein kinase inhibitor olomoucine on the microenvironment of axonal regeneration after spinal cord injury: an experiment with rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Attenuation of astrogliosis by suppressing of microglial proliferation with the cell cycle inhibitor olomoucine in rat spinal cord injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential effects of the cell cycle inhibitor, olomoucine, on functional recovery and on responses of peri-infarct microglia and astrocytes following photothrombotic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Olomoucine Treatment Protocol for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucine is a purine (B94841) derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs). By targeting the ATP-binding site of these essential cell cycle regulators, Olomoucine effectively halts cell cycle progression and can induce apoptosis in various cancer cell lines. This document provides detailed protocols for the application of Olomoucine in cell culture, including methods for assessing its effects on the cell cycle and apoptosis, along with quantitative data to guide experimental design.

Mechanism of Action

Olomoucine primarily inhibits a select group of CDKs that are critical for cell cycle transitions. Its main targets include CDC2/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, and CDK5/p35.[1][2] Inhibition of these kinases disrupts the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest, predominantly at the G1/S and G2/M transitions.[3]

Data Presentation

The following tables summarize the inhibitory concentrations of Olomoucine against various kinases and its effects on the growth of different cell lines.

Table 1: Inhibitory Activity of Olomoucine against Cyclin-Dependent Kinases

| Target Kinase | IC50 (µM) |

| CDK/p35 kinase | 3[1][2] |

| CDC2/cyclin B | 7[1][2] |

| Cdk2/cyclin A | 7[1][2] |

| Cdk2/cyclin E | 7[1][2] |